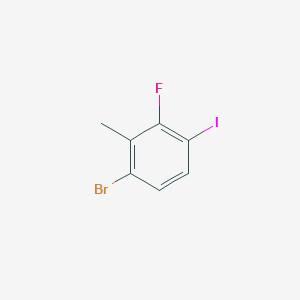

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Description

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is a polyhalogenated aromatic compound featuring a benzene (B151609) ring substituted with three different halogen atoms (bromine, fluorine, and iodine) and a methyl group. Its specific structure, with the IUPAC name this compound, provides a unique platform for synthetic transformations due to the distinct reactivity of each halogen substituent. achemblock.comchemicalbook.com The compound's chemical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1114546-29-0 achemblock.com |

| Molecular Formula | C₇H₅BrFI achemblock.com |

| Molecular Weight | 314.92 g/mol achemblock.comchemicalbook.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | CC1=C(F)C(I)=CC=C1Br achemblock.com |

Polyhalogenated aromatic compounds (PHAs) are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. mdpi.com These compounds are of significant interest in contemporary chemical research due to their wide-ranging applications and unique chemical properties. They serve as versatile building blocks in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. guidechem.comgoogle.com The presence of various halogen atoms on a single aromatic scaffold allows for selective, stepwise reactions, such as cross-coupling reactions, where each halogen can be targeted under specific catalytic conditions. This differential reactivity is a cornerstone of modern synthetic strategy.

Furthermore, the introduction of halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. science.gov In materials science, polyhalogenated aromatics are investigated for the development of functional materials, including liquid crystals, polymers, and organic electronics, where the halogen atoms can influence properties like conductivity and crystal packing through halogen bonding. researchgate.net

The comprehensive investigation of this compound is driven by its potential as a highly functionalized synthetic intermediate. The benzene ring is decorated with four different substituents, each imparting distinct chemical reactivity. This unique substitution pattern makes it a valuable precursor for creating complex, multi-substituted aromatic structures.

The primary rationale for its study lies in the differential reactivity of the C-Br, C-F, and C-I bonds. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl >> C-F. This hierarchy allows for regioselective functionalization of the aromatic ring. For instance, the iodine atom can be selectively replaced via a coupling reaction while leaving the bromine and fluorine atoms intact for subsequent transformations. The bromine can then be targeted under different reaction conditions. This orthogonal reactivity is highly sought after in the synthesis of complex organic molecules, enabling the efficient and controlled assembly of molecular architectures.

Current research involving multi-halogenated benzene derivatives is focused on several key trajectories. A major area of investigation is the development of novel and more efficient catalytic systems for selective cross-coupling reactions. Researchers are exploring new ligands and metal catalysts that can enhance the selectivity of reactions involving specific carbon-halogen bonds, even when multiple different halogens are present. researchgate.net

Another significant research direction is the application of these compounds as building blocks for pharmaceuticals and advanced materials. guidechem.com The precise arrangement of multiple halogens can lead to unique intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of supramolecular structures. mdpi.com The study of halogen bonding in benzene derivatives helps in understanding and designing functional nanomaterials. researchgate.net

Furthermore, there is ongoing research into the synthesis of novel multi-halogenated benzene derivatives with previously inaccessible substitution patterns. google.com This includes the development of regioselective halogenation and lithiation-trapping methodologies. A documented synthesis for this compound involves the lithiation of a precursor, 4-bromo-2-fluoro-1-iodobenzene, followed by methylation. chemicalbook.com

Table 2: Synthesis of this compound chemicalbook.com

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-bromo-2-fluoro-1-iodobenzene, diisopropylamine, n-butyllithium in THF/hexane at -78°C | Intermediate lithium salt | Not isolated |

| 2 | Methyl iodide at -78°C, warming to room temperature | this compound | 100% |

This synthetic route highlights a common strategy in the field: the use of directed ortho-metalation to introduce substituents with high regioselectivity onto an already halogenated benzene ring.

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2-fluoro-1-iodobenzene |

| Benzene |

| Diisopropylamine |

| Methyl iodide |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMJPHCUBFFNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 Fluoro 4 Iodo 2 Methylbenzene

Regioselective Halogenation Strategies for Substituted Benzene (B151609) Systems

Achieving the desired substitution pattern on a benzene ring, particularly with multiple halogen atoms, requires a deep understanding of the directing effects of the substituents and the careful selection of reaction conditions. The interplay between electronic and steric factors governs the regioselectivity of halogenation reactions.

Directed Ortho Metalation (DoM) Approaches for Selective Introduction of Halogens

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.

Examples of powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The fluorine atom itself can also act as a directing group, facilitating lithiation at the ortho position, although it is generally considered a weaker DMG than others. researchgate.net In the context of synthesizing precursors to 1-bromo-3-fluoro-4-iodo-2-methylbenzene, a DoM strategy could be envisioned where a strategically placed DMG directs the introduction of a halogen to a specific position. For instance, a methoxy or an amide group could be used to direct lithiation and subsequent halogenation at a specific ortho-position, followed by modification or removal of the directing group.

However, a significant challenge in DoM is the potential for competition between directed lithiation and halogen-metal exchange, especially when bromo or iodo substituents are present, as this exchange is often faster than deprotonation. uwindsor.ca

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene ring. The regiochemical outcome of EAS on a substituted benzene is dictated by the electronic properties of the existing substituents. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing).

Bromination: The electrophilic bromination of aromatic compounds typically requires a Lewis acid catalyst, such as FeBr₃ or AlBr₃, to polarize the Br-Br bond and generate a more potent electrophile. The catalyst coordinates to one of the bromine atoms, increasing the electrophilicity of the other and facilitating the attack by the aromatic ring. The choice of catalyst and solvent can significantly influence the regioselectivity, especially in sterically hindered or electronically complex systems. For example, in the bromination of 4-fluorotoluene, the use of iron powder with a co-catalyst in a specific solvent system has been shown to increase the yield of the desired 3-bromo isomer over the 2-bromo isomer.

Fluorination: Direct fluorination of aromatic rings with F₂ is highly exothermic and difficult to control. Therefore, electrophilic fluorinating reagents, often called "F+" sources, are employed. A widely used reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). organic-chemistry.org Catalytic systems for electrophilic fluorination often involve transition metals. For instance, silver-catalyzed fluorination of aryl stannanes using an electrophilic fluorine source has been developed. nih.gov The proposed mechanism involves transmetalation from tin to silver, followed by oxidation of the silver complex and subsequent reductive elimination to form the C-F bond. nih.gov Palladium-catalyzed methods have also been explored, with mechanisms potentially involving Pd(IV) intermediates. nih.gov

| Halogenation | Typical Reagents | Catalyst | Mechanistic Feature |

| Bromination | Br₂ | FeBr₃, AlBr₃ | Polarization of Br-Br bond to create a stronger electrophile. |

| Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Ag(I), Pd(II) salts | Generation of an electrophilic fluorine species, often involving high-valent metal intermediates. |

Oxidative Iodination Protocols for Aromatic Rings

Direct iodination of aromatic rings with I₂ is a reversible reaction and often requires an oxidizing agent to drive the reaction to completion. The oxidizing agent converts I₂ into a more powerful electrophilic species, such as the iodonium (B1229267) ion (I⁺). Common oxidative iodination systems include I₂ in the presence of nitric acid, hydrogen peroxide, or a mixture of an iodide salt (like KI) with an oxidant. For instance, a combination of KI and 30% hydrogen peroxide in the presence of a strong acid can be used for the selective and efficient oxidative iodination of electron-rich arenes. beilstein-journals.org Hypervalent iodine reagents can also be utilized in oxidative halogenation reactions. rsc.orgresearchgate.net The choice of the oxidative system is crucial for achieving good yields and avoiding side reactions, particularly in polysubstituted benzenes where the reactivity of the ring is modified by multiple substituents.

Sequential Halogenation Pathways and Challenges in Polysubstitution

The synthesis of a polysubstituted benzene like this compound requires a carefully planned sequence of halogenation and other functionalization steps. The order of introduction of the substituents is critical, as the directing effects of the groups already present on the ring will determine the position of the next incoming group.

A plausible retrosynthetic analysis for this compound might start with a simpler, commercially available substituted benzene and sequentially introduce the other functional groups. For example, starting from a fluorotoluene derivative, one would need to consider the directing effects of the fluoro and methyl groups for the subsequent introduction of bromine and iodine. The methyl group is an activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. This can lead to mixtures of isomers, presenting a significant purification challenge.

Furthermore, as more deactivating halogen substituents are added to the ring, the aromatic system becomes less nucleophilic and subsequent electrophilic substitution reactions become more difficult, requiring harsher reaction conditions which can lead to side reactions or decomposition. The steric hindrance from existing substituents can also play a major role in directing the incoming electrophile to the less hindered positions.

Lithiation-Mediated Functionalization: Selective Methylation and Halogen Introduction

Lithiation-mediated functionalization offers a powerful alternative to traditional electrophilic aromatic substitution for the synthesis of highly substituted aromatic compounds. This approach involves the generation of an aryllithium species, which then acts as a potent nucleophile to react with various electrophiles.

A documented synthesis of this compound utilizes this strategy, starting from 4-bromo-2-fluoro-1-iodobenzene. chemicalbook.com In this procedure, the starting material is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). LDA is a bulky, non-nucleophilic base that selectively deprotonates the most acidic proton on the aromatic ring. In 4-bromo-2-fluoro-1-iodobenzene, the proton at the 3-position, situated between the activating fluorine and the bulky iodine, is the most acidic and is selectively removed to form the corresponding aryllithium intermediate.

This highly reactive intermediate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the methyl group at the 3-position, yielding the target molecule, this compound. chemicalbook.com This method provides excellent regiocontrol, as the position of methylation is determined by the site of lithiation, which is in turn controlled by the directing and activating effects of the existing substituents.

| Starting Material | Reagents | Intermediate | Product |

| 4-Bromo-2-fluoro-1-iodobenzene | 1. Lithium diisopropylamide (LDA) in THF, -78 °C2. Methyl iodide (CH₃I), -78 °C | 4-Bromo-2-fluoro-1-iodo-3-lithiobenzene | This compound |

This lithiation-methylation sequence highlights the utility of organometallic intermediates in overcoming the challenges of regioselectivity often encountered in the synthesis of complex polysubstituted aromatic compounds.

Transition-Metal-Catalyzed Methodologies for Multi-Halogenated Aromatics

Transition-metal catalysis has become a cornerstone for the synthesis of functionalized aromatic compounds. nih.gov Catalysts based on metals like palladium and copper enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, which is crucial for constructing polysubstituted benzene rings. nih.govrsc.org These methods often proceed under milder conditions than classical approaches and tolerate a wider range of functional groups, which is essential when dealing with sensitive multi-halogenated substrates. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective synthesis of highly substituted benzene derivatives. rsc.org These reactions allow for the precise introduction of substituents onto an aromatic core, which is critical for building complex structures like this compound. Methodologies such as Suzuki, Stille, and Heck couplings are fundamental in this area.

The synthesis of multi-halogenated benzenes often involves a strategic combination of classical aromatic substitution reactions with modern cross-coupling techniques. rsc.org For instance, a synthetic sequence might begin with electrophilic halogenation or directed ortho-lithiation to install the initial set of halogens, followed by palladium-catalyzed reactions to introduce other groups or build more complex structures. rsc.orgrsc.org The different reactivities of the C-Br, C-I, and C-F bonds in a molecule like this compound can be exploited for selective cross-coupling. Typically, the C-I bond is the most reactive towards oxidative addition to a Pd(0) center, followed by the C-Br bond, while the C-F bond is generally inert under these conditions. This reactivity difference allows for sequential, site-selective functionalization.

Research has demonstrated the direct cross-coupling of olefins with electron-deficient quinones to construct substituted benzene rings, showcasing the capability of palladium catalysis to rapidly build aromatic systems in a tandem manner. nih.gov While not a direct synthesis of the target compound, this illustrates the power of palladium catalysis to form benzene rings with good selectivity and functional group tolerance. nih.govlookchem.com

Table 1: Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Bond Type | Relative Reactivity | Typical Application |

|---|---|---|

| C-I | Highest | Initial, most facile coupling site. |

| C-Br | Intermediate | Second coupling site after C-I functionalization. |

| C-Cl | Low | Requires specific ligands and conditions for activation. |

Copper-catalyzed or mediated reactions, particularly the Ullmann condensation, represent a classic and still highly relevant method for forming C-C, C-N, and C-O bonds with aryl halides. mdpi.comacs.org These reactions are especially valuable for synthesizing multi-halogenated biaryls and other complex aromatics. Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. mdpi.com However, modern advancements have introduced ligand-assisted catalytic systems that proceed under much milder conditions with a broader substrate scope. acs.org

In the context of synthesizing compounds like this compound, copper catalysis can be employed in several ways. One approach is the direct introduction of a halogen via a copper-catalyzed C-H halogenation. rsc.orgbeilstein-journals.org This method can offer high regioselectivity, particularly when a directing group is used to guide the halogen to a specific position on the aromatic ring. rsc.org

Another relevant application is the copper-catalyzed Sandmeyer-type reaction. For example, a one-pot diazotization and iodination of a substituted aniline (B41778), catalyzed by cuprous iodide, has been shown to be an effective method for producing a similar multi-halogenated compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene. google.com This process avoids the isolation of the unstable diazonium salt and proceeds under mild conditions, improving safety and yield. google.com This strategy could be adapted for the synthesis of this compound from a corresponding aniline precursor.

Table 2: Examples of Copper-Mediated Reactions in Arene Synthesis

| Reaction Type | Catalyst/Reagent | Application | Ref. |

|---|---|---|---|

| C-H Iodination/Arylation | Copper Catalyst | Sequential one-pot biaryl synthesis from two C-H bonds. | nih.gov |

| C-H Halogenation | Cu(II) with N-halosuccinimides (NXS) | Directed ortho-halogenation of arenes. | rsc.org |

| Diazotization/Iodination | Cuprous Iodide / Potassium Iodide | One-pot synthesis of aryl iodides from anilines. | google.com |

Chemo- and Regioselective Cascade Reactions for Multi-Functionalized Benzene Derivatives

For the synthesis of multi-functionalized benzenes, a cascade reaction might involve a sequence of cyclization and cross-coupling steps. For instance, palladium catalysts have been used to initiate tandem cyclization/cross-coupling reactions of alkynyl chromones with aryl iodides to selectively produce different heterocyclic systems. acs.org While the products are not simple benzene derivatives, the principle demonstrates how a single catalyst can orchestrate a complex series of transformations to build molecular complexity efficiently.

Another example is the transition-metal-catalyzed tandem nih.govnih.gov-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters to generate aromatic ketones. pkusz.edu.cn Such strategies, which form the aromatic ring itself in a controlled manner, offer an alternative to the stepwise substitution of a pre-existing benzene ring. Applying this logic to the synthesis of this compound would involve designing a precursor that, under the influence of a transition-metal catalyst, undergoes a programmed cascade to form the desired substitution pattern.

Sustainable and Green Chemistry Approaches in Halogenated Arene Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. researchgate.net This involves considering factors like atom economy, solvent choice, energy consumption, and the use of less hazardous reagents. scienceopen.com

In the synthesis of halogenated arenes, a key focus of green chemistry is replacing hazardous traditional halogenating agents (e.g., elemental bromine or chlorine) with safer alternatives. rsc.org N-halosuccinimides are common replacements, but their atom economy is poor. rsc.org A greener approach is oxidative halogenation using simple, readily available halide salts (like KCl or KBr) in combination with a clean chemical oxidant and a catalyst. rsc.org

The choice of solvent is another critical factor, as solvents often constitute the largest mass component of a reaction. scienceopen.com Efforts are being made to replace conventional volatile organic compounds with greener alternatives, such as water, supercritical fluids, or bio-based solvents. nih.gov The development of catalytic systems, such as those using specific surfactants, that function efficiently in water is a major area of research. nih.gov

Table 3: Green Chemistry Considerations in Halogenated Arene Synthesis

| Principle | Traditional Approach | Green/Sustainable Alternative |

|---|---|---|

| Reagents | Elemental halogens (Br₂, Cl₂) | Halide salts with an oxidant; N-halosuccinimides. |

| Solvents | Volatile organic compounds (e.g., CH₂Cl₂, Toluene) | Water, bio-solvents, supercritical fluids, or solvent-free conditions. |

| Catalysis | Stoichiometric reagents | Low loadings of recyclable catalysts; use of abundant metals. |

| Process | Multi-step synthesis with pre-functionalization | C-H activation; cascade reactions to reduce step count. |

| Atom Economy | Low (e.g., use of protecting groups) | High (e.g., C-H functionalization, cascade reactions). |

Mechanistic and Reactivity Studies of 1 Bromo 3 Fluoro 4 Iodo 2 Methylbenzene

Fundamental Reaction Pathways in Organic Transformations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com While 1-bromo-3-fluoro-4-iodo-2-methylbenzene lacks strong activating groups like a nitro group, the cumulative inductive effect of the halogens renders the ring electron-deficient and thus susceptible to SNAr under forcing conditions.

The rate-determining step in SNAr reactions is the initial attack of the nucleophile, and the leaving group ability of the halide is generally the reverse of that seen in SN1/SN2 reactions. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Consequently, the fluoride (B91410) ion is typically the most facile leaving group in SNAr reactions, followed by chloride, bromide, and iodide. This is because the C-F bond is the strongest, and its cleavage occurs after the rate-determining step.

For this compound, nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom. The relative reactivity of the halogens as leaving groups in SNAr reactions is F >> Cl > Br > I.

| Leaving Group | Relative Rate of SNAr Substitution | Rationale |

|---|---|---|

| Fluorine (F) | Highest | Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. |

| Bromine (Br) | Low | Less effective at stabilizing the Meisenheimer complex compared to fluorine due to lower electronegativity. |

| Iodine (I) | Lowest | Least electronegative halogen, providing the least activation for nucleophilic attack. |

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. researchgate.net The directing effects are determined by a combination of inductive and resonance effects. libretexts.org In this compound, all substituents—the methyl group and the three halogens—are ortho,para-directors. However, the methyl group is an activating group, while the halogens are deactivating.

The two available positions for substitution are C5 and C6. The regiochemical outcome of an EAS reaction on this substrate will be determined by the interplay of these directing effects.

Methyl Group (at C2): Strongly directs ortho (C3, occupied) and para (C5). It is an activating group.

Bromo Group (at C1): Directs ortho (C2, C6) and para (C4, occupied). It is a deactivating group.

Fluoro Group (at C3): Directs ortho (C2, C4, both occupied) and para (C6). It is a deactivating group.

Iodo Group (at C4): Directs ortho (C3, C5) and para (C1, occupied). It is a deactivating group.

Considering the available positions:

Position C5: Is para to the activating methyl group and ortho to the iodo group.

Position C6: Is ortho to the bromo group and para to the fluoro group.

The activating, para-directing effect of the methyl group is generally the most powerful influence, making position C5 the most probable site for electrophilic attack. The steric hindrance from the adjacent iodo group might slightly disfavor this position, but the electronic activation from the methyl group is expected to be the dominant factor.

| Substituent | Position | Classification | Directing Effect |

|---|---|---|---|

| -Br | C1 | Deactivating | ortho, para |

| -CH3 | C2 | Activating | ortho, para |

| -F | C3 | Deactivating | ortho, para |

| -I | C4 | Deactivating | ortho, para |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uva.es For polyhalogenated substrates like this compound, the key to their utility lies in the ability to achieve selective reactions at one of the carbon-halogen bonds. nih.gov

The first and often rate-determining step in a cross-coupling catalytic cycle is the oxidative addition of the carbon-halogen bond to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). nih.gov The reactivity of aryl halides in this step is inversely correlated with the carbon-halogen bond dissociation energy (BDE). The general order of reactivity is C-I > C-Br > C-Cl > C-F. nih.gov

This significant difference in reactivity allows for high chemoselectivity. In this compound, the C-I bond is the weakest and will undergo oxidative addition under the mildest conditions. The C-Br bond requires more forcing conditions (e.g., higher temperatures, different ligands), while the C-F bond is typically inert to oxidative addition under standard cross-coupling conditions.

| Carbon-Halogen Bond | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-F | ~123 | Very Low / Inert |

Following the selective oxidative addition at the C-I bond, the resulting aryl-palladium(II)-iodide complex enters the next phases of the catalytic cycle.

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then begin a new cycle. nih.gov

Because the initial oxidative addition is highly selective for the C-I bond, the subsequent transmetalation and reductive elimination steps will also occur at this position, leading to a product where only the iodine atom has been substituted.

The differential reactivity of the C-X bonds in this compound is the foundation for its use in sequential or site-selective cross-coupling reactions. It is possible to perform a reaction selectively at the C-I bond, isolate the product, and then subject it to a second, different cross-coupling reaction at the C-Br bond under more vigorous conditions. nih.govreddit.com

For example, a Suzuki coupling using a boronic acid could be performed under mild conditions to selectively replace the iodine atom. The resulting 1-bromo-3-fluoro-2-methyl-4-arylbenzene could then undergo a second coupling, such as a Sonogashira coupling with a terminal alkyne, at the C-Br position by employing a more active catalyst system or higher temperatures. This stepwise functionalization allows for the controlled and predictable synthesis of complex, highly substituted aromatic compounds. ossila.com

| Reaction Step | Target Bond | Typical Conditions | Example Reaction | Result |

|---|---|---|---|---|

| First Coupling | C-I | Mild Pd catalyst (e.g., Pd(PPh3)4), room temp. to 60 °C | Suzuki Coupling with Ar-B(OH)2 | Selective substitution at the C4 position |

| Second Coupling | C-Br | More active catalyst/ligand (e.g., SPhos), higher temp. (>80 °C) | Buchwald-Hartwig Amination with R2NH | Substitution at the C1 position on the isolated product from the first step |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Intramolecular and Intermolecular Interactions Governing Reactivity

The unique substitution pattern of this compound gives rise to a variety of non-covalent interactions that significantly influence its chemical behavior.

Halogen Bonding in Condensed Phases and Solution

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom. In this compound, the iodine atom is the most likely participant in halogen bonding due to its high polarizability and the presence of electron-withdrawing fluorine and bromine atoms on the same ring, which enhances the electrophilic character of the iodine.

In the solid state, these halogen bonds can direct the crystal packing, leading to specific supramolecular architectures. In solution, halogen bonding can influence reaction rates and selectivities by pre-organizing reactant molecules. The potential for this compound to act as a halogen bond donor is significant, particularly with solvents or reagents containing Lewis basic sites such as oxygen or nitrogen atoms.

Table 1: Estimated Relative Halogen Bond Donor Strength of Halogens in this compound

| Halogen Substituent | Position | Relative Polarizability | Estimated Halogen Bond Donor Strength |

|---|---|---|---|

| Iodo | 4 | High | Strongest |

| Bromo | 1 | Moderate | Moderate |

| Fluoro | 3 | Low | Weakest |

Steric and Electronic Effects of Substituents on Reaction Outcomes

The four substituents on the benzene ring exert both steric and electronic effects that dictate the regioselectivity and rate of chemical reactions.

Electronic Effects: The fluorine atom is the most electronegative, exerting a strong electron-withdrawing inductive effect (-I). The bromine and iodine atoms also have a -I effect, though to a lesser extent. Conversely, all three halogens can donate electron density to the ring through resonance (+R effect), with the effect being most pronounced for fluorine due to better orbital overlap. The methyl group is electron-donating through both inductive (+I) and hyperconjugation effects. These competing effects create a complex pattern of electron density around the ring, influencing the positions susceptible to electrophilic or nucleophilic attack.

Steric Effects: The iodine atom is the largest of the substituents, followed by the bromine atom and the methyl group. The fluorine atom is the smallest. The steric bulk of these groups can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the positions sterically hindered by the large iodine and bromine atoms would be disfavored.

Table 2: Summary of Steric and Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Steric Hindrance |

|---|---|---|---|---|

| Bromo | 1 | -I (Electron Withdrawing) | +R (Electron Donating) | Moderate |

| Methyl | 2 | +I (Electron Donating) | Hyperconjugation (Electron Donating) | Moderate |

| Fluoro | 3 | -I (Strongly Electron Withdrawing) | +R (Weakly Electron Donating) | Low |

| Iodo | 4 | -I (Electron Withdrawing) | +R (Electron Donating) | High |

Aromaticity and its Influence on Reaction Intermediates Stability

The inherent stability of the aromatic ring in this compound dictates that reactions proceeding through intermediates that preserve aromaticity are generally favored. In electrophilic aromatic substitution, the formation of a resonance-stabilized cationic intermediate, the arenium ion, is a key step. The substituents on the ring will influence the stability of this intermediate. Electron-donating groups, such as the methyl group, stabilize the positive charge, while electron-withdrawing groups, like the halogens (primarily through their inductive effect), destabilize it. The position of attack by the electrophile will determine which substituents can most effectively stabilize or destabilize the resulting arenium ion, thereby controlling the reaction's regioselectivity.

Oxidative and Reductive Transformations of Halogenated Methylbenzenes

The carbon-halogen bonds in this compound are susceptible to both oxidative and reductive transformations. The reactivity of these bonds generally follows the order C-I > C-Br > C-F, which is inversely related to the bond dissociation energies.

Oxidative addition reactions, often catalyzed by transition metals like palladium or nickel, are a common transformation for aryl halides. In the case of this compound, the C-I bond is expected to be the most reactive site for oxidative addition, allowing for selective functionalization at the 4-position.

Reductive transformations, on the other hand, involve the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. Again, the C-I bond would be the most readily cleaved under reductive conditions.

Dehalogenation Processes and Surface Chemistry Investigations

Dehalogenation, the removal of a halogen atom, can occur through various mechanisms, including reductive, oxidative, and microbial pathways. In the context of this compound, selective dehalogenation would be challenging but could potentially be achieved by carefully controlling reaction conditions and catalyst choice, exploiting the differential reactivity of the C-I, C-Br, and C-F bonds.

The study of the interaction of halogenated aromatic compounds with surfaces is crucial for understanding their environmental fate and for applications in catalysis and materials science. It is expected that this compound would adsorb onto metal surfaces primarily through interactions involving the polarizable halogen atoms and the π-system of the benzene ring. The specific orientation and binding energy would depend on the nature of the surface and the interplay of the various substituents on the molecule.

Computational and Theoretical Chemistry of 1 Bromo 3 Fluoro 4 Iodo 2 Methylbenzene

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are indispensable tools for predicting the fundamental properties of molecules from first principles. For a molecule like 1-Bromo-3-fluoro-4-iodo-2-methylbenzene, these calculations provide insights that are often difficult or impossible to obtain through experimental means alone.

Determination of Equilibrium Geometries and Conformational Analysis

The first step in understanding the behavior of this compound at a molecular level is to determine its most stable three-dimensional structure, known as the equilibrium geometry. Due to the presence of the methyl group, a conformational analysis is necessary to identify the lowest energy arrangement of its hydrogen atoms relative to the benzene (B151609) ring. This is typically achieved by rotating the methyl group and calculating the energy at each rotational angle.

Table 1: Predicted Equilibrium Geometry Parameters for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific data for the target compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C-H (ring) bond length | ~1.08 Å |

| C-Br bond length | ~1.90 Å |

| C-F bond length | ~1.36 Å |

| C-I bond length | ~2.10 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-H (methyl) bond length | ~1.09 Å |

Prediction of Rotational and Vibrational Spectroscopic Signatures

Quantum chemical calculations can also predict the spectroscopic signatures of this compound. Rotational spectroscopy, which is sensitive to the molecule's moments of inertia, can provide highly accurate information about its geometry. Theoretical calculations can predict the rotational constants (A, B, and C) which are essential for interpreting experimental microwave spectra. For instance, studies on similar molecules like 1-bromo-3-fluorobenzene have utilized ab initio calculations to obtain theoretical rotational constants, which are then compared with experimental data.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion and has a characteristic frequency. DFT calculations are widely used to predict the vibrational frequencies and intensities of these modes. The calculated vibrational spectrum serves as a theoretical fingerprint of the molecule, aiding in its identification and characterization.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) This table is illustrative and based on typical vibrational frequencies for these functional groups in aromatic compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1350 |

| C-Br | Stretching | 500 - 600 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. For this compound, DFT can be employed to understand its reactivity in various chemical transformations.

Simulation of Reaction Intermediates and Transition States

By mapping the potential energy surface of a reaction, DFT calculations can identify and characterize the structures of transient species such as reaction intermediates and transition states. This information is crucial for understanding the step-by-step mechanism of a reaction. For example, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halobenzenes, DFT can be used to model the formation and stability of the Meisenheimer complex, a key intermediate. While specific studies on this compound are lacking, the principles of simulating intermediates and transition states from studies on other halobenzenes are directly applicable.

Calculation of Carbon-Halogen Bond Dissociation Energies (BDEs) and their Reactivity Correlations

The strength of the carbon-halogen bonds in this compound is a key determinant of its reactivity, particularly in reactions involving bond cleavage, such as cross-coupling reactions. DFT calculations can provide reliable estimates of the bond dissociation energies (BDEs) for the C-Br, C-F, and C-I bonds. Generally, the C-I bond is the weakest, followed by C-Br, and then C-F. This trend in BDEs suggests that reactions involving the cleavage of the C-I bond would be the most facile.

Table 3: Predicted Carbon-Halogen Bond Dissociation Energies (BDEs) for this compound (Illustrative) This table is illustrative and based on general BDE trends for aryl halides.

| Bond | Predicted BDE (kcal/mol) |

|---|---|

| C-F | ~120 |

| C-Br | ~85 |

These calculated BDEs can be correlated with the observed reactivity in synthetic applications, providing a rational basis for reaction design and optimization.

Assessment of Electrophilic Aromatic Substitution Regioselectivity using Protonation Energies

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The existing substituents on the benzene ring in this compound will direct incoming electrophiles to specific positions. The regioselectivity of EAS reactions can be predicted computationally by calculating the relative energies of the possible Wheland intermediates (arenium ions) formed upon attack by an electrophile. A common and effective method involves calculating the proton affinity of the different aromatic carbon atoms, with the site of lowest protonation energy being the most likely position for electrophilic attack.

For this compound, the interplay between the activating methyl group (ortho-, para-directing) and the deactivating but ortho-, para-directing halogen atoms creates a complex regiochemical landscape. Computational methods like the RegioSQM approach, which uses semiempirical methods to calculate protonation free energies, can be used to predict the most likely sites of substitution. The directing effects of the substituents would need to be carefully considered: the methyl group is activating, while the halogens are deactivating through induction but weakly activating through resonance. The relative strengths of these effects at each unsubstituted carbon atom would determine the ultimate regiochemical outcome.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules, providing insights into intermolecular interactions and the effects of different solvent environments. For a molecule like this compound, MD simulations can elucidate how the distinct halogen and methyl substituents govern its interactions with neighboring molecules and surrounding solvent molecules.

The interactions in an MD simulation are governed by a force field, which is a set of parameters that define the potential energy of the system. These interactions are broadly categorized into bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) terms. The non-bonded interactions are particularly crucial for understanding intermolecular forces. The partial charges on the bromine, fluorine, iodine, and carbon atoms, along with their van der Waals parameters, will dictate the strength and nature of electrostatic and dispersion forces.

A key aspect of the intermolecular interactions for this compound would be the potential for halogen bonding. The iodine and bromine atoms, with their electropositive σ-holes, can act as halogen bond donors, interacting with Lewis bases. MD simulations can reveal the preferred geometries and energies of these interactions.

Solvent effects are critical in determining the behavior of a solute. MD simulations can be performed with explicit solvent molecules, providing a detailed picture of the solvation shell around this compound. The arrangement of solvent molecules and the calculation of solvation free energy can predict the molecule's solubility in various media. For instance, polar solvents would interact more strongly with the polar C-F and C-Br bonds, while non-polar solvents would primarily interact through dispersion forces with the benzene ring and the larger iodine atom.

To illustrate the type of data obtained from such simulations, the following table presents calculated hydration free energies for simpler halogenated benzene derivatives. These values indicate the energy change when a molecule is transferred from the gas phase to a water solvent.

Table 1: Calculated and Experimental Hydration Free Energies (ΔGhyd) for Selected Halogenated Benzenes Data is illustrative for analogous compounds.

| Compound | Calculated ΔGhyd (kcal/mol) | Experimental ΔGhyd (kcal/mol) |

|---|---|---|

| Fluorobenzene | -0.9 | -0.8 |

| Chlorobenzene | -0.8 | -0.8 |

| Bromobenzene | -0.7 | -0.7 |

| Iodobenzene | -0.6 | -0.5 |

Benchmarking Theoretical Predictions Against Experimental Spectroscopic and Kinetic Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental results. This benchmarking process is essential for establishing the reliability of the computational methods for a particular class of molecules. For this compound, this would involve comparing calculated spectroscopic data (e.g., NMR, IR) and kinetic parameters with experimentally obtained values.

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the 1H and 13C chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set. For halogenated aromatic compounds, it is important to use methods that can accurately account for electron correlation and relativistic effects, especially for the heavier iodine atom. nih.gov

The following table provides an example of the typical agreement between DFT-calculated and experimental 13C NMR chemical shifts for a substituted benzene, demonstrating the accuracy of modern computational methods.

Table 2: Comparison of Theoretical (DFT) and Experimental 13C NMR Chemical Shifts for a Disubstituted Benzene Analogue Data is for an illustrative compound to show typical accuracy.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 132.5 | 132.1 | 0.4 |

| C2 | 129.8 | 129.5 | 0.3 |

| C3 | 128.9 | 128.6 | 0.3 |

| C4 | 130.1 | 129.9 | 0.2 |

| C5 | 128.9 | 128.6 | 0.3 |

| C6 | 129.8 | 129.5 | 0.3 |

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be calculated and compared with experimental spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Halogenated Benzene Analogue Data is for an illustrative compound to show typical accuracy.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C-H stretch | 3085 | 3080 |

| C-C stretch (ring) | 1580 | 1585 |

| C-I stretch | 530 | 535 |

| C-Br stretch | 670 | 675 |

| C-F stretch | 1230 | 1225 |

Kinetic Data:

Theoretical chemistry can also predict the reactivity of this compound in various chemical reactions. For example, in electrophilic aromatic substitution, the positions most susceptible to attack can be predicted by calculating the energies of the intermediate carbocations (sigma complexes). The activation energies for these reactions can be calculated to predict the reaction rates.

The substituents on the benzene ring significantly influence the rate and regioselectivity of these reactions. libretexts.org The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. Computational methods can quantify these effects.

The following table illustrates how theoretical calculations can predict the relative rates of reaction for different positions on a substituted benzene ring compared to benzene itself.

Table 4: Theoretical Relative Rate Constants for Electrophilic Nitration of a Substituted Toluene Analogue Data is illustrative for a related compound.

| Position of Attack | Relative Rate Constant (vs. Benzene) |

|---|---|

| ortho | 42 |

| meta | 2.5 |

| para | 58 |

Advanced Spectroscopic Characterization of 1 Bromo 3 Fluoro 4 Iodo 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 1-Bromo-3-fluoro-4-iodo-2-methylbenzene. Analysis of ¹H, ¹³C, and ¹⁹F spectra, potentially augmented by multi-dimensional techniques, allows for an unambiguous structural assignment.

Proton (¹H) NMR for Aromatic Proton Environments

The ¹H NMR spectrum provides direct insight into the electronic environment of the hydrogen atoms. For this compound, there are two distinct aromatic protons and a set of methyl protons. Experimental data reported in a patent filing provides the following assignments in a chloroform-d (B32938) (CDCl₃) solvent. libretexts.org

The methyl group (CH₃) protons at the C-2 position resonate as a doublet at approximately 2.37 ppm . The splitting into a doublet with a coupling constant (J) of 2.6 Hz is indicative of a four-bond coupling to the fluorine atom at C-3 (⁴JH-F). libretexts.org

The two aromatic protons, H-5 and H-6, are chemically non-equivalent and couple to each other.

One aromatic proton appears as a doublet of doublets (dd) at 7.10 ppm . This signal is assigned to H-5. The larger coupling constant of 8.5 Hz corresponds to the ortho coupling with H-6 (³JH-H), while the smaller coupling of 1.1 Hz represents a meta coupling to the fluorine atom at C-3 (⁴JH-F). libretexts.org

The other aromatic proton, assigned to H-6, resonates as a multiplet in the range of 7.39-7.46 ppm . libretexts.org This signal's complexity arises from its ortho coupling to H-5 and a potential five-bond long-range coupling to the fluorine at C-3 (⁵JH-F).

| Proton Assignment | Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ (at C-2) | 2.37 | Doublet (d) | ⁴JH-F = 2.6 |

| H-5 | 7.10 | Doublet of Doublets (dd) | ³JH-H = 8.5, ⁴JH-F = 1.1 |

| H-6 | 7.39 - 7.46 | Multiplet (m) | ³JH-H ≈ 8.5 |

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃. libretexts.org

Carbon (¹³C) NMR for Carbon Skeleton Connectivity

While direct experimental ¹³C NMR data is not widely published, a theoretical prediction based on established substituent effects can be made. The molecule is expected to show seven unique carbon signals: six for the aromatic ring and one for the methyl group. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents (Br, F, I, CH₃). A key feature would be the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to fluorine (C-3) would exhibit a large one-bond coupling constant (¹JC-F), while adjacent carbons (C-2, C-4) would show smaller two-bond couplings (²JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (JC-F, Hz) |

| -CH₃ | ~15 - 20 | ³JC-F ≈ 3-5 |

| C-1 (-Br) | ~115 - 120 | ³JC-F ≈ 3-5 |

| C-2 (-CH₃) | ~130 - 135 | ²JC-F ≈ 15-25 |

| C-3 (-F) | ~158 - 163 | ¹JC-F ≈ 240-260 |

| C-4 (-I) | ~90 - 95 | ²JC-F ≈ 15-25 |

| C-5 | ~130 - 135 | ⁴JC-F ≈ 1-3 |

| C-6 | ~125 - 130 | ⁵JC-F < 1 |

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants. These are estimated values and require experimental verification.

Fluorine (¹⁹F) NMR for Fluorine Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal would be split into a complex multiplet due to coupling with the ortho proton (H-?), the meta proton (H-5), and the ortho methyl group protons. The chemical shift for a fluorine atom in such a substituted aromatic environment is anticipated to be in the typical range for aryl fluorides.

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

To unequivocally confirm the structure and the assignments of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals at 7.10 ppm (H-5) and ~7.43 ppm (H-6), definitively confirming their ortho relationship (³JH-H coupling).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon. For instance, it would link the methyl proton signal at 2.37 ppm to the methyl carbon signal and the aromatic proton signals to their respective carbon signals (H-5 to C-5, H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the connectivity across multiple bonds and confirming the substitution pattern. Key expected correlations would include:

The methyl protons (~2.37 ppm) showing cross-peaks to the quaternary carbons C-1, C-2, and C-3.

The H-5 proton (~7.10 ppm) showing correlations to C-3 and the iodine-bearing C-4.

The H-6 proton (~7.43 ppm) showing a correlation to the bromine-bearing C-1.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Vibrational Modes of Halogenated Aromatics

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.com The aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to a series of characteristic sharp bands, typically in the 1600-1450 cm⁻¹ region.

C-H Bending: The in-plane C-H bending modes occur in the 1300-1000 cm⁻¹ region. The out-of-plane (oop) C-H bending vibrations are particularly diagnostic of the substitution pattern. For two adjacent hydrogens, a strong absorption is expected in the 860-800 cm⁻¹ range. wpmucdn.com

Carbon-Halogen Stretching: The vibrations of the carbon-halogen bonds are typically found in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is expected to be a strong band between 1250-1000 cm⁻¹. The C-Br and C-I stretching vibrations occur at lower frequencies, typically in the 690-515 cm⁻¹ and below 600 cm⁻¹ regions, respectively. orgchemboulder.comlibretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond(s) Involved |

| Aromatic C-H Stretch | 3100 - 3000 | =C-H |

| Aliphatic C-H Stretch | 2960 - 2850 | -C-H (in CH₃) |

| Aromatic C=C Stretch | 1600 - 1450 | C=C (in ring) |

| C-H In-Plane Bend | 1300 - 1000 | =C-H |

| C-H Out-of-Plane Bend | 860 - 800 | =C-H (adjacent H's) |

| C-F Stretch | 1250 - 1000 | C-F |

| C-Br Stretch | 690 - 515 | C-Br |

| C-I Stretch | < 600 | C-I |

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound.

Probing Halogen Bonding Interactions via Vibrational Frequencies

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, can be effectively probed using vibrational spectroscopy. In this compound, the presence of iodine, bromine, and fluorine atoms allows for a rich landscape of potential halogen bonding interactions. The vibrational frequencies of the carbon-halogen bonds (C-I, C-Br, and C-F) are particularly sensitive to their involvement in such interactions.

When a halogen atom in this compound participates in a halogen bond, a shift in the stretching frequency of the corresponding carbon-halogen bond is expected. For instance, if the iodine atom forms a halogen bond with a Lewis base, the C-I stretching vibration is anticipated to shift to a lower frequency (a red shift). This is due to a slight weakening of the C-I covalent bond as electron density is drawn towards the halogen bond acceptor. Conversely, a blue shift (a shift to higher frequency) might be observed in some cases, although less common.

The magnitude of this frequency shift provides a qualitative measure of the strength of the halogen bond. Given the general trend of halogen bond strength (I > Br > Cl > F), the iodine and bromine atoms in this molecule are the most likely participants as halogen bond donors. The C-F bond is less likely to engage in halogen bonding as a donor due to the low polarizability and high electronegativity of fluorine.

A hypothetical representation of the expected vibrational frequency shifts upon halogen bonding is presented in the table below. These are illustrative values, as experimental data for this specific compound is not publicly available.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (No Halogen Bond) | Expected Shift upon Halogen Bonding (cm⁻¹) |

| C-I Stretch | 500 - 600 | -10 to -30 |

| C-Br Stretch | 600 - 700 | -5 to -20 |

| C-F Stretch | 1000 - 1300 | Minimal to no shift |

Gas-Phase Infrared Spectroscopy for Rotational-Vibrational Analysis

Gas-phase infrared spectroscopy offers the potential to resolve the rotational fine structure associated with vibrational transitions, providing detailed information about the molecule's geometry and rotational constants. For a molecule like this compound, a rotational-vibrational analysis would be complex due to its low symmetry and the presence of heavy atoms.

The molecule is an asymmetric top, meaning its three principal moments of inertia are distinct (Ia ≠ Ib ≠ Ic). This results in a dense and intricate pattern of rotational lines for each vibrational band. The analysis of such a spectrum would involve fitting the observed line positions to a Hamiltonian that includes rotational and centrifugal distortion terms.

Successful rotational-vibrational analysis would yield precise rotational constants (A, B, and C) for both the ground and vibrationally excited states. These constants are inversely related to the moments of inertia and can be used to determine the molecule's equilibrium geometry with high accuracy. Furthermore, the analysis can reveal information about Coriolis coupling between different vibrational modes.

Due to the experimental challenges and the complexity of the resulting spectra, complete rotational-vibrational analysis of large, low-symmetry molecules like this compound is not commonly undertaken. However, even partially resolved rotational contours can provide valuable structural information.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C7H5BrFI), the exact mass of the molecular ion can be calculated by summing the precise masses of its constituent isotopes.

The presence of bromine, with its two abundant isotopes (79Br and 81Br) in an approximate 1:1 ratio, and iodine, which is monoisotopic (127I), will result in a characteristic isotopic pattern for the molecular ion peak. The HRMS data would show a pair of peaks separated by approximately 2 Da, with the peak corresponding to the 79Br isotope being the monoisotopic mass.

The table below shows the calculated exact masses for the molecular ion of this compound containing the most abundant isotopes.

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C7H579BrFI]+ | 12C71H579Br19F127I | 313.8603 |

| [C7H581BrFI]+ | 12C71H581Br19F127I | 315.8583 |

The experimental determination of these exact masses with high precision by HRMS would confirm the elemental formula of the compound.

Fragmentation Pathways in Polyhalogenated Aromatics

In electron ionization mass spectrometry (EI-MS), the energetic electrons cause the molecule to ionize and fragment in a reproducible manner. The fragmentation pattern of this compound is expected to be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. Therefore, the most facile fragmentation pathway is the cleavage of the weakest bond, the C-I bond, leading to the loss of an iodine radical. This would result in a prominent fragment ion at an m/z corresponding to the [M-I]+ species.

Subsequent fragmentation could involve the loss of the bromine atom from the [M-I]+ fragment. The loss of the fluorine atom is less likely due to the strength of the C-F bond. Fragmentation of the methyl group, such as the loss of a hydrogen radical to form a benzyl-type cation, is also a possible pathway.

A plausible, though not exhaustive, set of fragmentation pathways is outlined below. The m/z values are nominal masses for simplicity.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| [C7H5BrFI]+ (314/316) | I | [C7H5BrF]+ (187/189) |

| [C7H5BrFI]+ (314/316) | Br | [C7H5FI]+ (235) |

| [C7H5BrF]+ (187/189) | Br | [C7H5F]+ (95) |

| [C7H5BrF]+ (187/189) | HF | [C7H4Br]+ (155/157) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, crystal packing, and intermolecular interactions.

Determination of Crystal Packing and Intermolecular Contacts

The way in which molecules of this compound pack in the solid state is governed by a balance of various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, most notably, halogen bonding.

Given the presence of multiple halogen atoms, a variety of intermolecular contacts are possible. Halogen bonds of the type C-I···X and C-Br···X (where X is a halogen or another electronegative atom) are highly probable and would likely play a significant role in directing the crystal packing. The iodine atom, being the most polarizable, is expected to be the strongest halogen bond donor.

In the absence of strong hydrogen bond donors, these halogen bonds, along with π-π stacking interactions between the aromatic rings, would be the primary forces dictating the supramolecular assembly. The analysis of the crystal structure would involve identifying and quantifying these intermolecular contacts, comparing their distances to the sum of the van der Waals radii of the interacting atoms.

A table of expected intermolecular contacts and their typical distance ranges is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| Halogen Bond | C-I | I, Br, F, π-system | 3.0 - 3.8 |

| Halogen Bond | C-Br | I, Br, F, π-system | 2.9 - 3.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

Elucidation of Halogen Bond Directed Self-Assembly

The elucidation of halogen bond directed self-assembly of this compound would require detailed structural analysis, primarily through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, angles, and intermolecular distances, revealing the presence and nature of any halogen bonds.

Table 2: Hypothetical Halogen Bond Parameters in the Solid State of this compound

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | I | O, N, S, Halogen | < Sum of van der Waals radii | ~180 |

| Halogen Bond | Br | O, N, S, Halogen | < Sum of van der Waals radii | ~180 |

| Hydrogen Bond | C-H (methyl) | F, Br, I | Variable | Variable |

Without experimental data, any discussion on the specific self-assembly of this compound remains theoretical. The presence of multiple halogen atoms could lead to a complex network of interactions, potentially forming one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The interplay between the stronger iodine- and bromine-led halogen bonds and weaker interactions would dictate the final crystal packing.

Advanced Research Applications and Future Directions for 1 Bromo 3 Fluoro 4 Iodo 2 Methylbenzene

Strategic Building Block in Complex Organic Synthesis

The distinct electronic and steric properties conferred by the four different substituents on the benzene (B151609) ring make 1-bromo-3-fluoro-4-iodo-2-methylbenzene a valuable precursor in multi-step synthetic pathways. The differential reactivity of the carbon-halogen bonds is a key feature exploited by synthetic chemists. Generally, the carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings), followed by the carbon-bromine bond, while the carbon-fluorine bond is the least reactive under these conditions. This reactivity hierarchy enables chemists to perform selective functionalization at specific positions on the aromatic ring.

| Property | Data |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol nih.gov |

| IUPAC Name | This compound |

| CAS Number | 1114546-29-0 achemblock.com |

This table displays key chemical properties of this compound.

In the pharmaceutical industry, the development of novel molecular entities with high efficacy and selectivity is paramount. Halogenated compounds are integral to drug design, and this compound serves as a sophisticated scaffold for creating advanced pharmaceutical intermediates. sandoopharma.com Its utility stems from its capacity to undergo site-selective coupling reactions, allowing for the controlled introduction of various functional groups to build the complex architectures characteristic of modern therapeutics. For instance, related multi-halogenated benzene derivatives are used in the synthesis of selective factor Xa inhibitors, which are a class of anticoagulant medications. ossila.com The ability to sequentially replace the iodine and bromine atoms allows for the construction of bi-aryl or other complex systems that are common motifs in active pharmaceutical ingredients (APIs).

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical sector, where the synthesis of new pesticides and herbicides with improved potency and environmental profiles is an ongoing goal. The controlled introduction of specific molecular fragments is crucial for tuning the biological activity of these agents. This compound can be used as a starting material to generate a library of derivatives for biological screening. Furthermore, in the realm of specialty chemicals, this compound can be a precursor to molecules used as additives, electronic chemicals, or components in advanced polymers. google.com

The field of materials science constantly seeks new molecules to create materials with novel electronic, optical, or physical properties. The presence of heavy atoms like iodine and bromine in this compound can influence properties such as refractive index, density, and thermal stability. This compound can be used to synthesize components for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. ossila.com The phenomenon of halogen bonding—a noncovalent interaction involving a halogen atom—is increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular assemblies, which are fundamental to creating new materials. acs.orgmdpi.com The multiple halogen atoms on this molecule offer several potential sites for directed halogen bonding, enabling the construction of ordered materials with tailored architectures.

Applications in Medicinal Chemistry Research

Beyond its role as a synthetic building block, this compound and its derivatives are subjects of direct investigation in medicinal chemistry for their potential biological activities. The specific combination of halogens can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability or binding affinity. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and influence its interactions with enzyme active sites. researchgate.net Derivatives of this compound are studied as potential enzyme inhibitors. The halogens can engage in halogen bonding with amino acid residues (such as the oxygen of a carbonyl group) in an enzyme's active site, contributing to the binding energy of the inhibitor-enzyme complex. acs.org The strength of this interaction varies depending on the halogen (I > Br > Cl > F), providing a tunable element for rational drug design. acs.org Research on related halogenated compounds has demonstrated their potential to act as highly selective enzyme inhibitors, such as in the case of factor Xa. ossila.com

Preliminary research suggests that certain polyhalogenated aromatic compounds may possess anticancer properties. The mechanism of action for such compounds is an active area of investigation. Studies on related halogenated molecules, such as certain flavonoids, indicate they can induce cytotoxicity in cancer cell lines. nih.gov The interaction of these compounds with cellular membranes is a potential mechanism of action, where they may alter membrane fluidity and integrity. nih.gov Furthermore, the metabolism of halogenated benzenes can lead to the formation of reactive metabolites, such as benzoquinones, which can induce cellular toxicity and damage. nih.gov Understanding how the specific substitution pattern of this compound influences its uptake, metabolism, and interaction with cellular components is a key focus of ongoing research into its potential as an anticancer agent.

Design of Molecular Probes and Biological Agents

The multifunctionality of this compound makes it a promising scaffold for the development of highly specific molecular probes and potential biological agents. The differential reactivity of its carbon-halogen bonds is a key feature that can be exploited for selective chemical modifications, allowing for the attachment of fluorophores, affinity tags, or bioactive moieties.

The presence of iodine, the most reactive of the three halogens in palladium-catalyzed cross-coupling reactions, allows for the initial introduction of a reporter group or a linker for attachment to a biomolecule. Subsequently, the less reactive carbon-bromine bond can be targeted for further functionalization under different reaction conditions. This stepwise approach is crucial for the construction of complex molecular probes. The carbon-fluorine bond, being the strongest, is typically preserved but can influence the electronic properties and lipophilicity of the final molecule, which are important parameters for cell permeability and target engagement.

For instance, the core structure of this compound could be incorporated into positron emission tomography (PET) imaging agents. The bromine or iodine atom could be replaced with a radionuclide, such as ¹⁸F, through nucleophilic substitution, a common strategy in radiopharmaceutical chemistry. The remaining halogens and the methyl group can be used to modulate the agent's pharmacokinetic properties to achieve selective uptake in specific tissues or organs.

Contribution to On-Surface Synthesis and Nanostructure Fabrication

On-surface synthesis, a bottom-up approach to creating atomically precise nanomaterials on a solid support, represents a significant area where this compound could make a substantial contribution. The technique relies on the controlled, sequential activation of chemical bonds in precursor molecules adsorbed on a catalytic surface.

Creation of Carbon-Based Nanoarchitectures

The hierarchical reactivity of the C-I, C-Br, and C-F bonds in this compound is particularly advantageous for the programmed assembly of carbon-based nanoarchitectures. By carefully controlling the surface temperature, it is possible to selectively cleave these bonds in a specific order. Typically, the weaker C-I bond would break at a lower temperature, followed by the C-Br bond at a higher temperature, while the C-F bond would remain intact.

This sequential dehalogenation can be used to guide the formation of specific polymeric or cyclic structures on the surface. For example, initial cleavage of the iodine atoms could lead to the formation of linear polymer chains through Ullmann-type coupling. A subsequent increase in temperature could then induce the cleavage of the bromine atoms, triggering intramolecular or intermolecular reactions to form more complex, two-dimensional graphene-like nanostructures with precisely defined pores or edges.

| Carbon-Halogen Bond | Typical BDE (kJ/mol) | Estimated Surface Activation Temperature Range (°C) | Potential On-Surface Reaction |

|---|---|---|---|

| C-I | ~220 | 100 - 200 | Initial polymerization |

| C-Br | ~280 | 200 - 350 | Cyclization and 2D network formation |

| C-F | ~460 | > 400 | Structural stability or high-temperature modification |

Development of Organometallic Intermediates in Surface Reactions

The formation of organometallic intermediates is a critical step in many on-surface coupling reactions. mdpi.com After the initial cleavage of a carbon-halogen bond, the resulting aryl radical can interact with metal adatoms on the surface, forming a transient organometallic species. mdpi.com These intermediates can play a crucial role in directing the subsequent covalent bond formation, influencing the final structure of the nanoarchitecture. mdpi.com

In the case of this compound, the sequential dehalogenation would lead to the formation of different organometallic intermediates at different temperatures. The study of these intermediates, using techniques like scanning tunneling microscopy (STM), could provide valuable insights into the reaction mechanisms and help to refine the design of precursor molecules for the synthesis of novel nanomaterials.

Comparative Analysis with Structurally Related Halogenated Aromatic Systems

The unique reactivity of this compound can be better understood by comparing it with other halogenated aromatic compounds.

Compared to Dihalogenated Benzenes (e.g., 1-bromo-4-iodobenzene): The presence of the additional fluorine and methyl groups in this compound introduces significant electronic and steric effects. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the other halogen sites, potentially making the C-Br and C-I bonds more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. The ortho-methyl group can sterically hinder reactions at the adjacent bromine and fluorine positions, which could be exploited for regioselective functionalization.

Compared to other Polyhalogenated Benzenes (e.g., 1,2,4-tribromobenzene): The presence of three different halogens is the key distinguishing feature of this compound. This provides a much greater degree of synthetic flexibility compared to a polyhalogenated benzene with identical halogens. The ability to selectively address each halogen site based on its unique reactivity is a significant advantage in multistep syntheses.

| Compound | Most Reactive Site | Second Most Reactive Site | Least Reactive Site | Key Influencing Factors |

|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Iodo | Bromo | - | Bond strength (C-I < C-Br) |